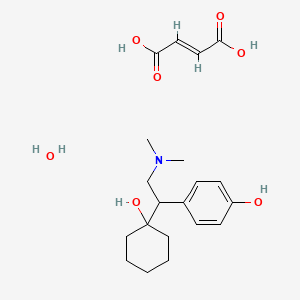
Desvenlafaxine fumarate monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desvenlafaxine fumarate monohydrate is a synthetic form of the major active metabolite of venlafaxine. It is categorized as a serotonin-norepinephrine reuptake inhibitor and is primarily used as an antidepressant for the treatment of major depressive disorder . This compound was approved by the Food and Drug Administration in 2008 for medical use .
Preparation Methods
Synthetic Routes and Reaction Conditions
Desvenlafaxine fumarate monohydrate is synthesized through a multi-step process. The synthesis begins with the preparation of the intermediate, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol. This intermediate is then reacted with fumaric acid to form desvenlafaxine fumarate. The final step involves the crystallization of the compound to obtain this compound .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same chemical reactions as in the laboratory synthesis. The process is optimized for high yield and purity, and involves stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Desvenlafaxine fumarate monohydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound back to its precursor forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of desvenlafaxine, which can have different pharmacological properties .
Scientific Research Applications
Desvenlafaxine fumarate monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the mechanisms of serotonin-norepinephrine reuptake inhibitors.
Biology: The compound is used in research to understand the biological pathways involved in depression and other mood disorders.
Medicine: It is extensively studied for its therapeutic effects in treating major depressive disorder and other psychiatric conditions.
Industry: The compound is used in the pharmaceutical industry for the development of new antidepressant medications
Mechanism of Action
The exact mechanism of action of desvenlafaxine fumarate monohydrate is not fully understood. it is believed to exert its effects by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which helps alleviate the symptoms of depression .
Comparison with Similar Compounds
Desvenlafaxine fumarate monohydrate is similar to other serotonin-norepinephrine reuptake inhibitors such as venlafaxine and duloxetine. it has a unique pharmacokinetic profile and a lower potential for drug-drug interactions compared to venlafaxine . The similar compounds include:
- Venlafaxine
- Duloxetine
- Milnacipran
- Levomilnacipran
This compound stands out due to its specific metabolic pathway and reduced risk of interactions with other medications .
Properties
CAS No. |
313471-75-9 |
|---|---|
Molecular Formula |
C20H31NO7 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol;hydrate |
InChI |
InChI=1S/C16H25NO2.C4H4O4.H2O/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H,(H,5,6)(H,7,8);1H2/b;2-1+; |
InChI Key |
YETWCSLOYUZBLK-JITBQSAISA-N |
Isomeric SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(=C/C(=O)O)\C(=O)O.O |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(=CC(=O)O)C(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 8-(bromomethyl)-2-methyl-4-(pyrrolidine-1-carbonyloxy)-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12762520.png)

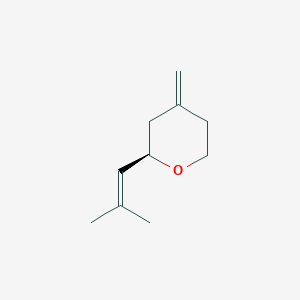
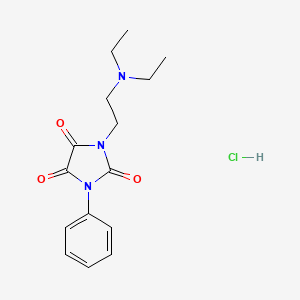
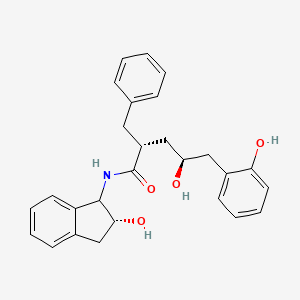

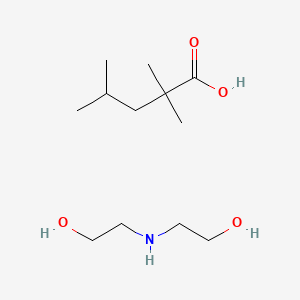
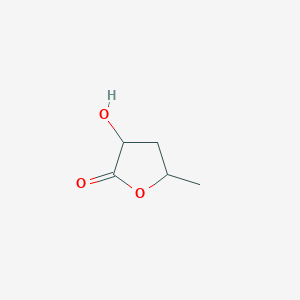
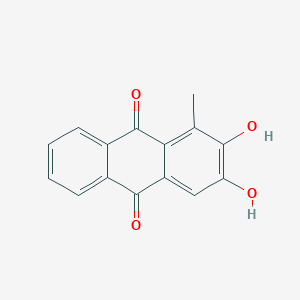
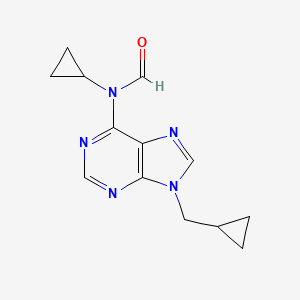

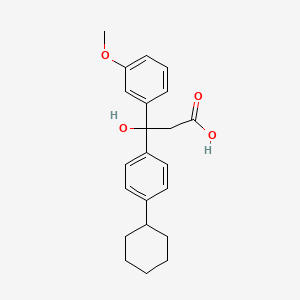
![ethyl N-[11-[2-(tert-butylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride](/img/structure/B12762574.png)
![ethyl 14-methyl-16-oxo-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate](/img/structure/B12762579.png)
